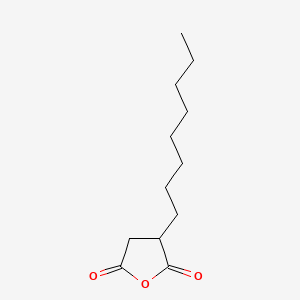

n-Octylsuccinic anhydride

Vue d'ensemble

Description

n-Octylsuccinic anhydride is an organic compound with the molecular formula C12H20O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Octylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with octanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:

Succinic Anhydride+Octanol→n-Octylsuccinic Anhydride+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of deep eutectic solvents as reaction media. This method is advantageous due to its simplicity, mild reaction conditions, and high yield. The reaction is typically carried out at a temperature of 80°C for about 1 hour .

Analyse Des Réactions Chimiques

Types of Reactions: n-Octylsuccinic anhydride undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Hydrolysis: Reacts with water to form carboxylic acids.

Common Reagents and Conditions:

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

Amidation: Amines and mild heating are typically required.

Hydrolysis: Water and mild acidic or basic conditions are used.

Major Products:

Esterification: Produces esters and water.

Amidation: Produces amides and water.

Hydrolysis: Produces carboxylic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

n-Octylsuccinic anhydride has the chemical formula and is known for its ability to modify the hydrophilic-lipophilic balance of polysaccharides, making it an effective emulsifier and stabilizer in food products. The modification of starches with n-OSA enhances their functional properties, such as emulsification, thickening, and resistance to retrogradation.

Applications in Food Science

1. Starch Modification:

- Emulsifiers: n-OSA is extensively used to modify starches, improving their emulsifying properties. For instance, high-amylose starch modified with n-OSA exhibits enhanced emulsification stability and can be used as a fat replacer in low-fat food formulations .

- Thickeners: OSA-modified starches are utilized in sauces, dressings, and dairy products due to their improved thickening abilities. They help achieve desirable textures while maintaining low caloric content .

2. Functional Foods:

- Diabetes Management: Research indicates that starches modified with n-OSA can produce resistant starch, which is beneficial for managing blood glucose levels. For example, wheat starch treated with n-OSA showed increased resistant starch content and reduced glucose response in vivo .

- Fat Reduction: n-OSA allows for the formulation of reduced-fat mayonnaise and other spreads without compromising texture or mouthfeel .

Applications in Materials Science

1. Emulsion Stabilization:

- n-OSA-modified proteins (such as gelatin) are used to stabilize oil-in-water emulsions, which are critical in food production. The modification improves the emulsifying properties of these proteins, enhancing the stability of emulsions under varying pH conditions .

- Studies have shown that combining n-OSA modification with surfactants can significantly enhance the stability of emulsions containing fish oil, making it suitable for functional food applications .

2. Corrosion Inhibition:

- In non-aqueous systems like lubricants and hydraulic fluids, n-OSA serves as a corrosion inhibitor. Its amphiphilic nature allows it to form protective films on metal surfaces, reducing wear and tear during operation .

Case Studies

Mécanisme D'action

The mechanism of action of n-octylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids, respectively . The presence of the octyl group enhances the hydrophobicity of the compound, making it useful in applications requiring water-resistant properties.

Comparaison Avec Des Composés Similaires

- n-Octenylsuccinic anhydride

- n-Dodecylsuccinic anhydride

- n-Hexadecylsuccinic anhydride

Comparison: n-Octylsuccinic anhydride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-octenylsuccinic anhydride, it lacks the double bond, making it more stable. Compared to n-dodecylsuccinic anhydride and n-hexadecylsuccinic anhydride, it has a shorter alkyl chain, which can influence its solubility and reactivity in different solvents and reaction conditions .

Activité Biologique

n-Octylsuccinic anhydride (OSA) is a chemical compound that has garnered attention for its various biological activities, particularly in the fields of food science, pharmaceuticals, and materials science. This article reviews the biological activity of this compound, focusing on its antibacterial properties, immunomodulatory effects, and applications in nano-encapsulation of bioactive compounds.

This compound is a derivative of succinic anhydride with an octyl group attached. Its molecular formula is C₁₂H₂₀O₃, and it has a molecular weight of 212.29 g/mol. The compound typically appears as a white to almost white powder or crystal and is soluble in organic solvents like benzene but moisture-sensitive.

Antibacterial Activity

Recent studies have demonstrated that OSA exhibits significant antibacterial properties. For instance, octenyl succinic anhydride modified inulin (In-OSA) was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be 0.5% for S. aureus and 1% for E. coli, indicating strong antibacterial activity. The mechanism of action was attributed to the disruption of cell membranes, leading to leakage of proteins and nucleic acids, which was confirmed through scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses .

| Bacterial Strain | MIC (w/v) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1% |

Immunomodulatory Effects

This compound has also been shown to enhance immune responses. A study involving porang glucomannan modified with OSA demonstrated that treatment with OSA-PG significantly increased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage-like cells. At a concentration of 2.5 mg/mL, IL-6 production increased approximately 600-fold compared to control, while TNF-α production increased by about 80-fold . This suggests that OSA can potentiate immune responses, making it a candidate for applications in immunotherapy.

Applications in Nano-Encapsulation

The amphiphilic properties of OSA make it suitable for use in nano-encapsulation systems aimed at enhancing the bioavailability of hydrophobic bioactive compounds. Studies have shown that polysaccharides modified with OSA can form stable nano-emulsions and micelles that encapsulate hydrophobic substances effectively. For example, octenyl succinic anhydride modified pullulan micelles exhibited high encapsulation efficiency (57.31%) for curcumin, improving its stability and release properties .

| Encapsulation Efficiency | Loading Capacity |

|---|---|

| 57.31% | 5.73% |

Case Studies

- Antibacterial Efficacy : In a comparative study, In-OSA showed greater inhibition against S. aureus than E. coli, indicating its potential use as a natural preservative in food products .

- Immunomodulation : Research on OSA-PG indicated that it could be used to modulate immune responses in therapeutic contexts, potentially aiding in conditions requiring enhanced immune function .

- Nano-Encapsulation : The ability of OSA-modified polysaccharides to encapsulate curcumin highlights its utility in food science and nutraceuticals, where protecting sensitive compounds from degradation is crucial .

Propriétés

IUPAC Name |

3-octyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJCSERLBQROJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884045 | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-92-4 | |

| Record name | Dihydro-3-octyl-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4200-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-octylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does n-Octylsuccinic Anhydride interact with nanocellulose to modify its properties?

A1: this compound reacts with the hydroxyl groups present on the surface of nanocellulose. [] This reaction leads to the grafting of hydrophobic octyl groups onto the nanocellulose backbone. This grafting process increases the hydrophobicity of the nanocellulose, as evidenced by changes in contact angle measurements. [] Increased hydrophobicity can improve the compatibility of nanocellulose with hydrophobic polymers in composite materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.